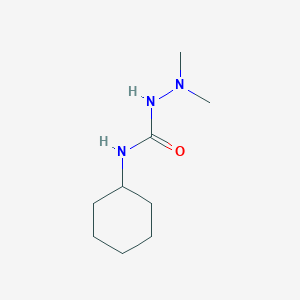

4-Cyclohexyl-1,1-dimethylsemicarbazide

説明

4-Cyclohexyl-1,1-dimethylsemicarbazide is a substituted semicarbazide derivative characterized by a cyclohexyl group at the 4-position and two methyl groups attached to the nitrogen atoms of the semicarbazide backbone.

特性

CAS番号 |

64922-80-1 |

|---|---|

分子式 |

C9H19N3O |

分子量 |

185.27 g/mol |

IUPAC名 |

1-cyclohexyl-3-(dimethylamino)urea |

InChI |

InChI=1S/C9H19N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |

InChIキー |

AGWFEHOSMCUSIB-UHFFFAOYSA-N |

正規SMILES |

CN(C)NC(=O)NC1CCCCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,1-dimethylsemicarbazide can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The carbamate then interacts with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.

Industrial Production Methods: Industrial production methods for 4-Cyclohexyl-1,1-dimethylsemicarbazide are not well-documented in the literature. the general principles of semicarbazide synthesis, such as the use of carbamates and hydrazine, can be applied to scale up the production process.

化学反応の分析

Types of Reactions: 4-Cyclohexyl-1,1-dimethylsemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its transformation during ozonation, which can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct .

Common Reagents and Conditions: Common reagents used in the reactions of 4-Cyclohexyl-1,1-dimethylsemicarbazide include molecular ozone (O3) and hydroxyl radicals (∙OH). The reaction conditions, such as ozone dosages and pH levels, can significantly influence the reaction outcomes .

Major Products: The major products formed from the reactions of 4-Cyclohexyl-1,1-dimethylsemicarbazide include intermediates with higher NDMA yield, such as unsymmetrical dimethylhydrazine (UDMH) .

科学的研究の応用

4-Cyclohexyl-1,1-dimethylsemicarbazide has various applications in scientific research. It is used in early discovery research as part of a collection of rare and unique chemicals . The compound’s semicarbazide motif is widespread in agrochemistry, drug discovery, and organic synthesis . Additionally, it has been studied for its role in the formation of NDMA during ozonation, which has implications for environmental science and pollution research .

作用機序

its transformation during ozonation involves the combined effect of molecular ozone (O3) and hydroxyl radicals (∙OH), leading to the formation of intermediates with higher NDMA yield . These intermediates, such as unsymmetrical dimethylhydrazine (UDMH), contribute to the compound’s effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 4-Cyclohexyl-1,1-dimethylsemicarbazide with other semicarbazide derivatives and related compounds, based on structural and functional analogs from the evidence:

Key Observations:

- Lipophilicity and Stability : The cyclohexyl group in 4-Cyclohexyl-1,1-dimethylsemicarbazide likely increases lipophilicity compared to phenyl or ethyl substituents, as seen in DMCHC (a curcumin analog), where cyclohexyl substitution improved resistance to metabolic degradation .

- Functional Group Impact: Unlike 4-ethylcyclohexanone (a ketone), semicarbazides like 4-phenylsemicarbazide and the target compound exhibit nucleophilic hydrazine-derived moieties, making them reactive toward carbonyl groups. This property is leveraged in analytical chemistry and drug design .

- Metabolic Blocking : The dimethyl groups on the nitrogen atoms of 4-Cyclohexyl-1,1-dimethylsemicarbazide may sterically hinder enzymatic access, analogous to the methylene-blocking strategy in DMCHC synthesis .

Research Findings and Implications

Metabolic Stability (Inferred from Structural Analogs):

In , the curcumin analog DMCHC demonstrated that cyclohexyl substitution at the C4 position reduced metabolic vulnerability. Similarly, 4-Cyclohexyl-1,1-dimethylsemicarbazide’s cyclohexyl group may protect against oxidative or conjugative metabolism, extending its half-life compared to non-cyclohexyl analogs. However, preclinical pharmacokinetic studies specific to this compound are absent in the provided evidence .

Solubility vs. Permeability Trade-off:

The cyclohexyl group’s hydrophobicity may reduce aqueous solubility, a common challenge with lipophilic compounds. This contrasts with 4-phenylsemicarbazide hydrochloride, which benefits from ionic character (HCl salt) to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。